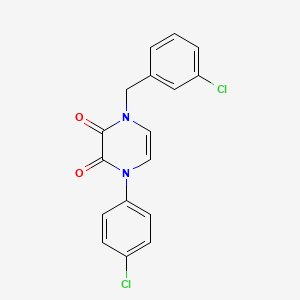

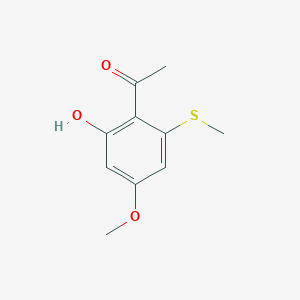

![molecular formula C8H14ClF3N2 B2836609 2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 2256060-27-0](/img/structure/B2836609.png)

2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is a chemical compound with the CAS Number: 2256060-27-0 . It has a molecular weight of 230.66 and its IUPAC name is this compound . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13F3N2.ClH/c9-8(10,11)5-13-3-6-1-12-2-7(6)4-13;/h6-7,12H,1-5H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

The compound is solid in its physical form . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.科学的研究の応用

Enhanced Anion Receptors

Fluorinated compounds, such as those derived from pyrrole, have been explored for their role as enhanced anion receptors. The incorporation of fluorine atoms into the pyrrole ring significantly increases the binding affinity for anions like fluoride, chloride, and dihydrogen phosphate. This enhancement in anion binding is attributed to the electron-withdrawing effect of the fluorine atoms, which stabilizes the anion-receptor complex. These fluorinated receptors are not only more efficient but also selective, with potential applications in sensing technologies and possibly in the removal or detection of anions in environmental and biological systems (Anzenbacher et al., 2000).

Synthesis of Fluorinated Heterocycles

Research has also focused on the synthesis of fluorinated pyrrole derivatives, leveraging the unique reactivity of fluorinated intermediates. For instance, microwave-assisted fluorination of 2-acylpyrroles has been developed to introduce fluorine into the pyrrole ring, leading to the synthesis of novel fluorinated pyrrole-imidazole alkaloids. This method represents a convenient approach to access fluorinated heterocycles, which are of interest for their pharmaceutical and agrochemical properties due to the impact of fluorination on biological activity and stability (Troegel & Lindel, 2012).

Structural Characterization and Reactivity

The structural characterization and reactivity of fluorinated pyrroles have been extensively studied, revealing insights into their electronic structure, bonding, and potential as building blocks for further synthetic applications. For example, the synthesis and characterization of new heterocyclic compounds, incorporating fluorinated pyrrole units, have been reported, providing valuable information on their electronic properties, stability, and reactivity. Such studies are foundational for the development of new materials and molecules with tailored properties for various applications, including non-linear optics and drug design (Murthy et al., 2017).

Catalytic Applications

Catalytic transformations utilizing fluorinated pyrroles have been explored to develop novel synthetic methodologies. The use of such compounds in catalytic reactions can lead to the efficient synthesis of complex molecules, including natural products and potential pharmaceuticals. For instance, the Rh-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes to form pyrroles showcases the utility of fluorinated intermediates in catalysis, providing a straightforward approach to synthesize substituted pyrroles (Chattopadhyay & Gevorgyan, 2011).

作用機序

The mechanism of action for this compound is not provided in the search results. The mechanism of action would depend on the specific application of the compound, such as its use in pharmaceuticals, materials science, or catalysis.

特性

IUPAC Name |

5-(2,2,2-trifluoroethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2.ClH/c9-8(10,11)5-13-3-6-1-12-2-7(6)4-13;/h6-7,12H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTNOQDXVHWNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-tert-butylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836529.png)

![8-(2-Chloropropanoyl)-2-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2836533.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate](/img/structure/B2836536.png)

![(E)-3-(2-methylfuran-3-yl)-6-(2-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2836537.png)

![benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2836538.png)

![4-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B2836546.png)